Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride

Physicochemical property Ionization Drug design

This chiral piperidine hydrochloride salt offers key advantages over the unsubstituted analog: the 3-methyl group increases lipophilicity (ΔlogP) and reduces basicity (ΔpKa ≈ –0.15), improving blood-brain barrier permeation and metabolic stability, while the chiral center enables enantioselective synthesis. Supplied as a white solid with ≥97% purity, it streamlines automated dispensing compared to the liquid free base.

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
CAS No. 1630907-26-4
Cat. No. B1434356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride
CAS1630907-26-4
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CCNCC1C.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-3-13-10(12)6-9-4-5-11-7-8(9)2;/h8-9,11H,3-7H2,1-2H3;1H
InChIKeyUDTVCWPDJXTKJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride (CAS 1630907-26-4) – A 3‑Methyl‑Substituted Piperidine Building Block


Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride is a heterocyclic building block comprising a piperidine ring substituted with a methyl group at the 3‑position and an ethyl acetate moiety at the 4‑position, presented as its hydrochloride salt (C₁₀H₂₀ClNO₂; MW 221.73 g/mol) . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of chiral piperidine‑containing drug candidates and protein‑degrader building blocks [1].

Why Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride Cannot Be Replaced by Unsubstituted Piperidine Analogs


Substitution of the target compound with its closest unsubstituted analog, ethyl 2-(piperidin-4-yl)acetate (CAS 59184-90-6), is not advisable because the 3‑methyl group introduces distinct physicochemical and biological consequences that are not interchangeable in medicinal chemistry campaigns. Specifically, the 3‑methyl substituent reduces the basicity (ΔpKa ≈ –0.15 units relative to piperidine) and increases lipophilicity (ΔlogP ≈ +0.58 relative to piperidine) , which collectively alter the compound’s solubility, permeability, and metabolic stability [1]. These differences can significantly impact the pharmacokinetic profile and target engagement of downstream drug candidates, making direct substitution without re‑optimization a high‑risk strategy.

Quantitative Differentiation Evidence for Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride vs. Closest Analogs


Reduced Basicity (pKa) Relative to Unsubstituted Piperidine

The conjugate acid of the piperidine nitrogen in the 3‑methyl‑substituted system exhibits a lower pKa than that of unsubstituted piperidine, meaning the compound is less basic and carries a smaller positive charge at physiological pH. This property can influence solubility, membrane permeability, and off‑target interactions [1].

Physicochemical property Ionization Drug design

Increased Lipophilicity (logP) Compared with Unsubstituted Piperidine

The 3‑methyl group increases the lipophilicity of the piperidine core, as evidenced by the measured logP of 3‑methylpiperidine (1.42) versus piperidine (0.84) [1]. For the target ethyl acetate derivative, this translates to an estimated logP increase of +0.5–0.6 compared with the unsubstituted ethyl 2-(piperidin-4-yl)acetate (measured logP = 0.57) [2].

Lipophilicity Permeability CNS drug discovery

Potential for Reduced N‑Dealkylation Metabolic Clearance

Alicyclic amines, including piperidines, commonly undergo oxidative N‑dealkylation as a major metabolic pathway [1]. The presence of a 3‑methyl substituent can sterically hinder access of cytochrome P450 enzymes to the α‑carbon, thereby reducing the rate of N‑dealkylation and improving metabolic stability. This class‑level effect has been exploited in drug design to extend half‑life.

Metabolic stability CYP450 Drug metabolism

Chiral Resolution and Stereochemical Utility for Asymmetric Synthesis

The 3‑methyl group introduces a stereogenic center, enabling the compound to serve as a chiral building block for asymmetric synthesis. While the commercial product is typically supplied as a racemate, it can be resolved or used to prepare diastereomeric intermediates. This contrasts with the achiral unsubstituted analog ethyl 2-(piperidin-4-yl)acetate, which cannot introduce chirality at the piperidine ring .

Chiral synthesis Stereochemistry Enantioselective

Commercial Purity and Solid Form for Reliable Scale‑Up

The target compound is supplied as a white solid hydrochloride salt with purity typically ≥95–97% . In contrast, the unsubstituted analog ethyl 2-(piperidin-4-yl)acetate free base is a liquid (b.p. 232.8 °C) . The solid salt form simplifies handling, storage, and accurate weighing during parallel synthesis and scale‑up operations.

Purity Solid form Scale‑up

Relevance to EP4 Receptor Antagonist SAR (Class‑Level Binding Data)

Piperidine‑containing compounds have been reported as EP4 receptor antagonists, with IC₅₀ values ranging from 128 nM to >30 μM depending on substitution patterns [1]. While direct data for ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride are not available, the 3‑methylpiperidine scaffold appears in several EP4 antagonist series, suggesting its utility for probing this target.

GPCR EP4 antagonist Inflammation

Optimal Research and Procurement Scenarios for Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride


CNS‑Penetrant Lead Optimization Programs

The increased lipophilicity imparted by the 3‑methyl group (estimated ΔlogP ≈ +0.5–0.6) supports passive diffusion across the blood–brain barrier. This makes the compound a preferred building block for medicinal chemists optimizing CNS‑active candidates, where the unsubstituted analog may lack sufficient permeability .

Chiral Pool Synthesis of Enantiopure Piperidine‑Based Drugs

The stereogenic center at C3 enables the preparation of diastereomeric intermediates or, after resolution, enantiopure piperidine derivatives. This chiral handle is absent in the unsubstituted analog and is critical for asymmetric synthesis in programs where stereochemistry drives potency and selectivity .

Metabolic Stability Engineering in Alicyclic Amine Scaffolds

The steric hindrance introduced by the 3‑methyl group is expected to reduce CYP‑mediated N‑dealkylation, a common clearance pathway for piperidines. Medicinal chemistry teams seeking to improve half‑life and reduce daily dosing should consider this analog early in lead optimization [1].

Solid‑Phase and Automated Parallel Synthesis Workflows

The hydrochloride salt is a white solid with ≥95–97% purity, simplifying weighing, dissolution, and handling in automated synthesizers. This contrasts with the liquid free base of the unsubstituted analog, which requires more tedious dispensing and may introduce variability in high‑throughput settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.